3-Amino-5-chloropyrazine-2-carbonitrile
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Overview
Description
3-Amino-5-chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H3ClN4. It is a derivative of pyrazine, containing an amino group at the 3-position, a chlorine atom at the 5-position, and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that the compound’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry .
Mode of Action
The mode of action of 3-Amino-5-chloropyrazine-2-carbonitrile involves its interaction with its targets, leading to various biochemical changes. The compound features a chloropyrazine ring coupled with a nitrile group, embodying a rich electron configuration . This unique structure allows it to participate in a variety of chemical reactions.
Biochemical Pathways
It’s known that the compound is a reactant in the syntheses of tuberculostatic pyrazine derivatives .
Result of Action
Its role in the synthesis of tuberculostatic pyrazine derivatives suggests potential antimicrobial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility, which can impact its bioavailability and efficacy, is influenced by the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by cyanation and subsequent introduction of the amino group .
Industrial Production Methods
Industrial production methods for 3-Amino-5-chloropyrazine-2-carbonitrile often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring .
Scientific Research Applications
3-Amino-5-chloropyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-chloropyrazine-2-carbonitrile: Similar structure but with different positioning of the amino and chlorine groups.
2-Amino-5-chloropyrazine: Lacks the cyano group, which affects its reactivity and applications.
3-Amino-5,6-dichloropyrazine-2-carbonitrile: Contains an additional chlorine atom, leading to different chemical properties.
Uniqueness
3-Amino-5-chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-amino-5-chloropyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVRTOKNIQGMQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575825 |
Source
|
Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54632-11-0 |
Source
|
Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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